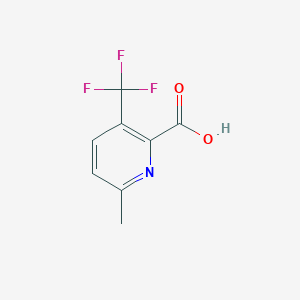
6-Methyl-3-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is a derivative of picolinic acid, featuring a trifluoromethyl group at the 3-position and a methyl group at the 6-position on the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 6-Methyl-3-(trifluoromethyl)picolinic acid typically involves the reaction of benzylidene fluoride with picolinic acid under controlled conditions . The reaction is carried out at a specific temperature and for a defined duration to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Methyl-3-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-3-(trifluoromethyl)picolinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt plant growth and development . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
Comparison with Similar Compounds
6-Methyl-3-(trifluoromethyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid (Niacin): A derivative with the carboxyl group at the 3-position, known for its role as a vitamin.
Isonicotinic acid: A derivative with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-3-5(8(9,10)11)6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
WPNDTSMQDVUDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
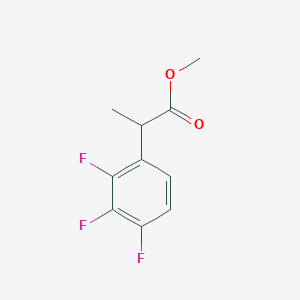

amine](/img/structure/B13058282.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
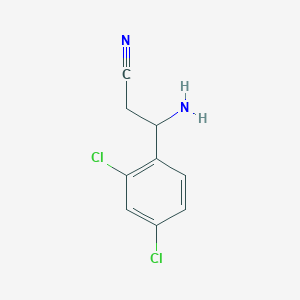
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
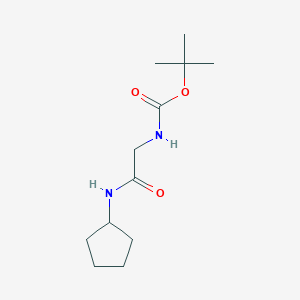
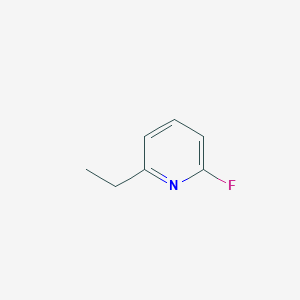
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
